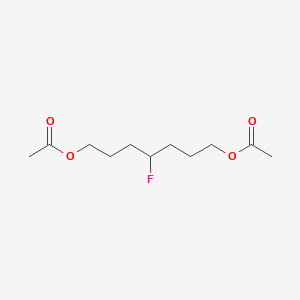
(7-acetyloxy-4-fluoroheptyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-acetyloxy-4-fluoroheptyl) acetate is an organic compound with the molecular formula C11H19FO4 It is an ester derivative, characterized by the presence of both acetyloxy and fluoro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-acetyloxy-4-fluoroheptyl) acetate typically involves the esterification of 7-hydroxy-4-fluoroheptanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(7-acetyloxy-4-fluoroheptyl) acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 7-hydroxy-4-fluoroheptanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7-acetyloxy-4-fluoroheptyl) acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (7-acetyloxy-4-fluoroheptyl) acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The fluoro group can enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-hydroxy-4-fluoroheptyl) acetate: Lacks the acetyloxy group, resulting in different chemical properties and reactivity.
(7-acetyloxy-4-chloroheptyl) acetate: Contains a chloro group instead of a fluoro group, leading to variations in its chemical behavior and applications.
(7-acetyloxy-4-fluoroheptyl) butyrate: Similar structure but with a butyrate ester instead of an acetate ester, affecting its physical and chemical properties.
Uniqueness
(7-acetyloxy-4-fluoroheptyl) acetate is unique due to the presence of both acetyloxy and fluoro groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H19FO4 |
|---|---|
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
(7-acetyloxy-4-fluoroheptyl) acetate |
InChI |
InChI=1S/C11H19FO4/c1-9(13)15-7-3-5-11(12)6-4-8-16-10(2)14/h11H,3-8H2,1-2H3 |
InChI-Schlüssel |
GNAHOGRPVJMXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC(CCCOC(=O)C)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














